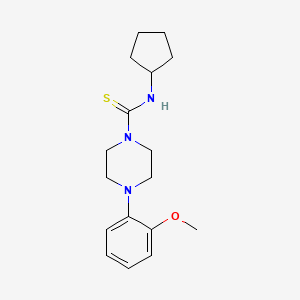
N-cyclopentyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-cyclopentyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential use in treating addiction and other neurological disorders. CPP-109 is a derivative of the compound GABA, which is a neurotransmitter that plays a key role in regulating brain activity.
Mécanisme D'action
N-cyclopentyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neural activity. This can help to reduce drug-seeking behavior and other symptoms of addiction, as well as reduce symptoms of anxiety and depression.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of GABA in the brain, as well as increase levels of other neurotransmitters, such as dopamine and serotonin. N-cyclopentyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 has also been shown to reduce levels of stress hormones, such as corticosterone, which can contribute to symptoms of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 in lab experiments is that it has been extensively studied and has a well-established mechanism of action. This can make it easier to design experiments and interpret results. However, one limitation of using N-cyclopentyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 is that it can be difficult to obtain and may be expensive. In addition, there may be ethical concerns about using animals in experiments to study addiction and other neurological disorders.
Orientations Futures
There are a number of future directions for research on N-cyclopentyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109. One area of interest is in developing new and more effective derivatives of N-cyclopentyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 that have greater selectivity and potency. Another area of interest is in studying the long-term effects of N-cyclopentyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 on brain function and behavior. Finally, there is interest in studying the potential use of N-cyclopentyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 in combination with other drugs or therapies for the treatment of addiction and other neurological disorders.
Applications De Recherche Scientifique
N-cyclopentyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 has been extensively studied for its potential use in treating addiction and other neurological disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine, nicotine, and alcohol addiction. N-cyclopentyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 has also been shown to be effective in reducing symptoms of anxiety and depression in animal models. In addition, N-cyclopentyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide-109 has been studied for its potential use in treating other neurological disorders, such as epilepsy and Parkinson's disease.
Propriétés
IUPAC Name |
N-cyclopentyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-21-16-9-5-4-8-15(16)19-10-12-20(13-11-19)17(22)18-14-6-2-3-7-14/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUUUVIJJVMRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4853668.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4853670.png)
![methyl 5-methyl-2-({[(3-phenylpropyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4853682.png)
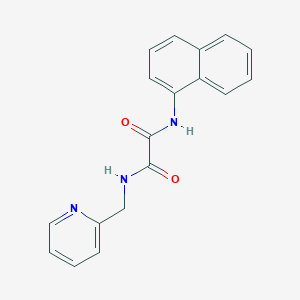
![1-(2-ethylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4853690.png)
![N-(2-furylmethyl)-1-methyl-4-{[(1-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4853691.png)
![methyl 2-({[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4853695.png)
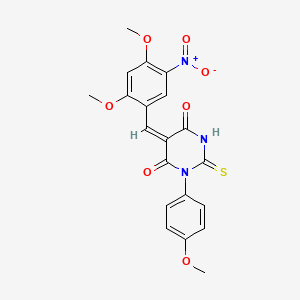
![N-cyclohexyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4853700.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4853702.png)
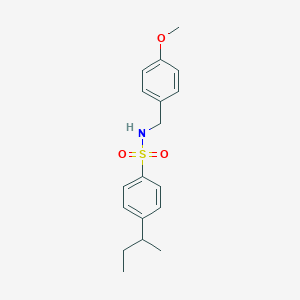
![3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B4853724.png)
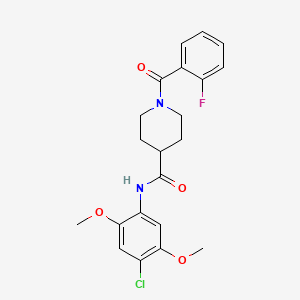
![2-iodo-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4853731.png)